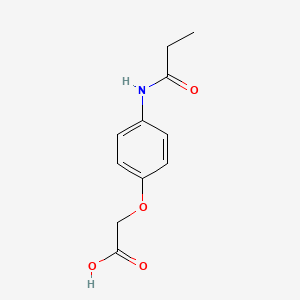
2-(4-Propionamidophenoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Propionamidophenoxy)acetic acid: is an organic compound that belongs to the class of phenoxyacetic acids This compound is characterized by the presence of a phenoxy group attached to an acetic acid moiety, with a propanoylamino substituent on the phenoxy ring
Applications De Recherche Scientifique
Chemistry: In chemistry, 2-(4-Propionamidophenoxy)acetic acid is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme activities and protein interactions due to its ability to interact with specific biological targets .
Medicine: In medicine, this compound and its derivatives are explored for their potential therapeutic properties. They may exhibit anti-inflammatory, analgesic, or antimicrobial activities, making them candidates for drug development .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, such as herbicides and pesticides. Its ability to act as a growth regulator in plants makes it valuable in agricultural applications .
Mécanisme D'action
Target of Action
It is known that phenoxy herbicides like 2,4-dichlorophenoxyacetic acid (2,4-d) and 2-methyl-4-chlorophenoxyacetic acid (mcpa) target the enzyme cyclooxygenase-2 (cox-2) in the body . COX-2 plays a key role in converting arachidonic acid into prostaglandins, which are lipid compounds that perform various physiological roles such as inflammation and pain perception .
Mode of Action
These compounds typically inhibit the COX-2 enzyme, reducing the production of prostaglandins and thereby alleviating inflammation and pain .
Biochemical Pathways
Similar phenoxy herbicides are known to affect the arachidonic acid pathway by inhibiting the cox-2 enzyme . This results in a decrease in the production of prostaglandins, which are involved in inflammation and pain signaling .
Pharmacokinetics
The pharmacokinetics of nonsteroidal anti-inflammatory drugs (nsaids), a class of drugs that includes phenoxy herbicides, are generally characterized by the ladme model, which describes the liberation, absorption, distribution, metabolism, and elimination of a drug .
Result of Action
Similar phenoxy herbicides are known to inhibit the cox-2 enzyme, leading to a reduction in the production of prostaglandins . This can result in a decrease in inflammation and pain.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-Propionamidophenoxy)acetic acid. For instance, phenoxy herbicides such as 2,4-D and MCPA are recognized as a source of emerging environmental contamination due to their extensive use in agriculture . Their application can lead to contamination of soil, surface, and groundwater, potentially affecting their action and efficacy .
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Propionamidophenoxy)acetic acid typically involves the reaction of 4-aminophenol with propanoyl chloride to form 4-(propanoylamino)phenol. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-Propionamidophenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of this compound can yield nitro derivatives, while reduction can produce amine derivatives .
Comparaison Avec Des Composés Similaires
Phenoxyacetic acid: A simpler analog without the propanoylamino substituent.
4-(Chloro-2-methylphenoxy)acetic acid: A derivative with a chloro and methyl group on the phenoxy ring.
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with two chlorine atoms on the phenoxy ring.
Uniqueness: 2-(4-Propionamidophenoxy)acetic acid is unique due to the presence of the propanoylamino group, which imparts distinct chemical and biological properties. This substituent can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
2-[4-(propanoylamino)phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-2-10(13)12-8-3-5-9(6-4-8)16-7-11(14)15/h3-6H,2,7H2,1H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNDUJJDIXNUBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]propanoic acid](/img/structure/B2813350.png)
![4-phenyl-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}oxane-4-carboxamide](/img/structure/B2813352.png)
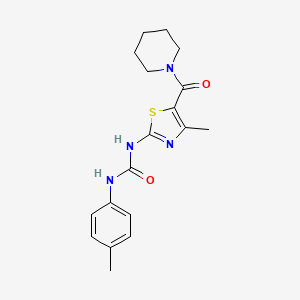

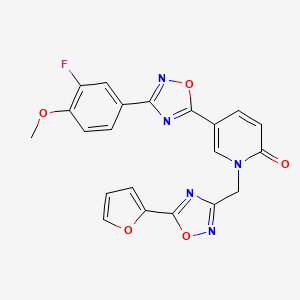
![3-(4-Fluorophenyl)-6-{4-[(1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B2813360.png)
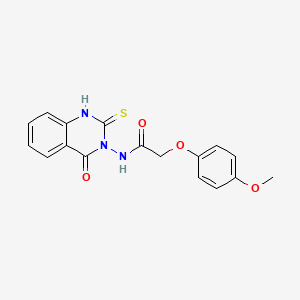
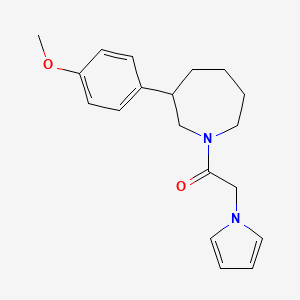
![1-(4-fluorophenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2813365.png)

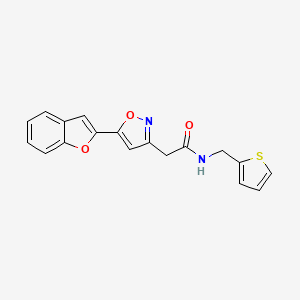
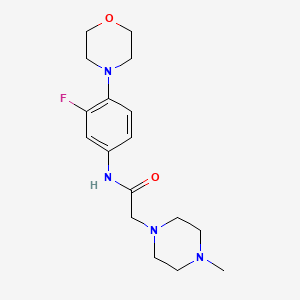
![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(1H-indol-1-yl)ethanone](/img/structure/B2813371.png)
![2-[(2-hydrazino-2-oxoethyl)thio]-N-phenylacetamide](/img/structure/B2813372.png)
